molecular formula C17H16Cl2N4O2 B12012976 N-(3,4-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide CAS No. 357412-56-7

N-(3,4-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide

Cat. No.: B12012976
CAS No.: 357412-56-7
M. Wt: 379.2 g/mol
InChI Key: ZXYBVXVEPWSRMG-KEBDBYFISA-N
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Description

N-(3,4-dichlorophenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both dichlorophenyl and dimethylaminophenyl groups, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide typically involves the condensation of 3,4-dichloroaniline with 4-(dimethylamino)benzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide can be compared with other oxamide derivatives, such as:
    • N-(3,4-dichlorophenyl)-N’-[(E)-[4-(methylamino)phenyl]methylideneamino]oxamide
    • N-(3,4-dichlorophenyl)-N’-[(E)-[4-(ethylamino)phenyl]methylideneamino]oxamide

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide lies in its specific structural features, such as the presence of dichlorophenyl and dimethylaminophenyl groups. These features may confer unique chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

357412-56-7

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C17H16Cl2N4O2/c1-23(2)13-6-3-11(4-7-13)10-20-22-17(25)16(24)21-12-5-8-14(18)15(19)9-12/h3-10H,1-2H3,(H,21,24)(H,22,25)/b20-10+

InChI Key

ZXYBVXVEPWSRMG-KEBDBYFISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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